7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one
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Overview
Description
The compound 7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one is a complex heterocyclic molecule It features a unique structure that combines a thieno[2,3-d]pyrimidine core with a spiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often starts with the reaction of a thiophene derivative with a suitable nitrile or amine to form the thieno[2,3-d]pyrimidine ring system. For example, the reaction of 2-aminothiophene with a cyanoacetamide derivative under basic conditions can yield the desired core structure.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thieno[2,3-d]pyrimidine intermediate in the presence of a palladium catalyst.
Formation of the Spiro Nonane Ring: The spiro nonane ring can be constructed by a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one: can undergo various chemical reactions, including:
Oxidation: The thiophene and phenyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Substitution: Halogenated derivatives with functional groups on the phenyl ring.
Scientific Research Applications
7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one: can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the core structure but may lack the spiro nonane ring, affecting their biological activity and chemical properties.
Spiro Compounds: Compounds with spiro ring systems but different heterocyclic cores, which may exhibit different pharmacological profiles.
The uniqueness of This compound lies in its combination of the thieno[2,3-d]pyrimidine core with the spiro nonane ring, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
7-(5-phenyl-2-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS2/c28-18-13-23(26-18)8-10-27(11-9-23)21-19-16(15-5-2-1-3-6-15)14-30-22(19)25-20(24-21)17-7-4-12-29-17/h1-7,12,14H,8-11,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBETZRDRSBIVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)C3=C4C(=CSC4=NC(=N3)C5=CC=CS5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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